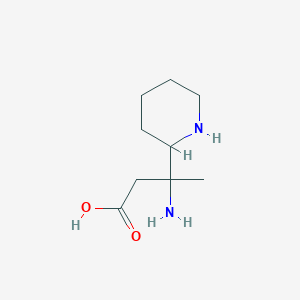
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group at the 4-position and a methyl group at the 1-position of the triazole ring, along with a propanoic acid moiety attached to the 5-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a suitable propanoic acid derivative under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a suitable solvent and catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification and amidation can produce esters and amides of the original compound.
Applications De Recherche Scientifique
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Material Science: Triazole derivatives are used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, triazole derivatives often exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Bromo-1-methyl-1H-1,2,3-triazole: This compound lacks the propanoic acid moiety but shares the triazole ring structure.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of the 5-position.
2-(4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: This compound has a chloro group instead of a bromo group.
Uniqueness: 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the specific combination of the bromo group, methyl group, and propanoic acid moiety. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds. The presence of the bromo group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C6H8BrN3O2 |
|---|---|
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
2-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-3(6(11)12)4-5(7)8-9-10(4)2/h3H,1-2H3,(H,11,12) |
Clé InChI |
HDPDOQAOJNTNLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=NN1C)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


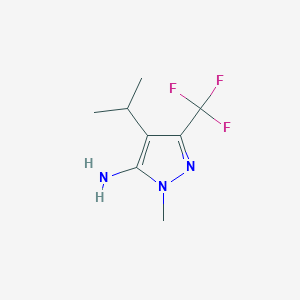



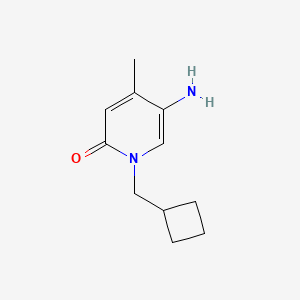
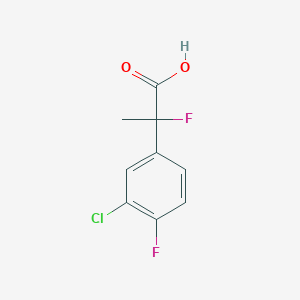
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
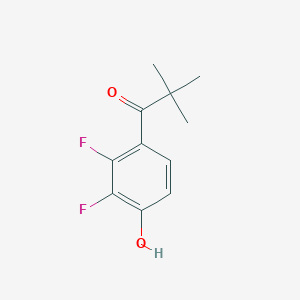

![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
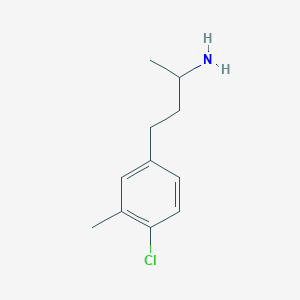
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
